4-Chloro-8-fluoroisoquinoline
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Overview
Description
4-Chloro-8-fluoroisoquinoline is a halogenated heterocyclic aromatic organic compound. It is characterized by the presence of chlorine and fluorine atoms on the isoquinoline ring structure, which significantly influences its chemical properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-8-fluoroisoquinoline typically involves the halogenation of isoquinoline derivatives. One common method is the direct fluorination of 4-chloroisoquinoline using fluorinating agents such as Selectfluor or xenon difluoride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation reactions using continuous flow reactors or batch processes. These methods ensure the efficient and consistent production of the compound while maintaining high purity levels.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-8-fluoroisoquinoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the halogen atoms on the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as sodium azide (NaN3) or potassium iodide (KI).
Major Products Formed:
Oxidation: Formation of this compound-1-oxide.
Reduction: Production of this compound derivatives with reduced functional groups.
Substitution: Generation of various substituted isoquinolines depending on the nucleophile used.
Scientific Research Applications
4-Chloro-8-fluoroisoquinoline has diverse applications in scientific research, including chemistry, biology, medicine, and industry. Its unique structural features make it a valuable compound in the development of pharmaceuticals, agrochemicals, and advanced materials.
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its use in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: Applied in the production of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism by which 4-Chloro-8-fluoroisoquinoline exerts its effects depends on its molecular targets and pathways involved. The compound may interact with specific enzymes or receptors, leading to biological responses. For example, in medicinal applications, it may inhibit certain enzymes or modulate receptor activity, resulting in therapeutic effects.
Comparison with Similar Compounds
4-Chloro-8-fluoroisoquinoline is compared with other similar halogenated isoquinolines, such as 4-chloro-5,8-difluoroisoquinoline and 4-chloro-7-fluoroisoquinoline These compounds share structural similarities but differ in the position and number of halogen atoms, which affects their chemical reactivity and biological activities
List of Similar Compounds
4-Chloro-5,8-difluoroisoquinoline
4-Chloro-7-fluoroisoquinoline
4-Bromo-8-fluoroisoquinoline
4-Iodo-8-fluoroisoquinoline
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Properties
Molecular Formula |
C9H5ClFN |
---|---|
Molecular Weight |
181.59 g/mol |
IUPAC Name |
4-chloro-8-fluoroisoquinoline |
InChI |
InChI=1S/C9H5ClFN/c10-8-5-12-4-7-6(8)2-1-3-9(7)11/h1-5H |
InChI Key |
MTSQEXIOVBCMEO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=NC=C2C(=C1)F)Cl |
Origin of Product |
United States |
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